2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole
Description
Chemical Taxonomy and IUPAC Nomenclature
This compound belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The IUPAC name derives from the substituents’ positions on the oxadiazole ring: a 4-bromophenyl group at position 2 and a propyl chain at position 5.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂BrN₂O |
| Molecular Weight | 268.13 g/mol |
| SMILES | BrC1=CC=C(C=C1)C2=NN=C(O2)CCC |
| InChI Key | XJHDMGQYVXYHIN-UHFFFAOYSA-N |
The molecular structure features a planar oxadiazole ring with conjugated π-electrons, stabilized by resonance between nitrogen and oxygen atoms. The bromine atom on the phenyl group introduces steric and electronic effects, while the propyl chain enhances lipophilicity.
Historical Context of 1,3,4-Oxadiazole Derivatives in Heterocyclic Chemistry
1,3,4-Oxadiazoles have been pivotal in medicinal chemistry since the mid-20th century, with early studies focusing on their antimicrobial and antitumor properties. The heterocycle’s stability under physiological conditions and ability to engage in hydrogen bonding made it a popular bioisostere for esters and amides. For example, the discovery of Furamizole (a 1,3,4-oxadiazole-based antibiotic) in the 1970s validated the scaffold’s potential.
Modern applications extend to materials science, where 1,3,4-oxadiazoles serve as fluorescent probes and liquid crystals due to their rigid, conjugated frameworks. The introduction of bromine and alkyl groups, as seen in this compound, reflects efforts to fine-tune electronic properties for optoelectronic devices.
Significance of Bromine Substitution in Aromatic Systems
Bromine’s incorporation into aromatic systems profoundly impacts molecular behavior:
Electronic Effects :
- The bromine atom’s -I (inductive) effect withdraws electron density from the phenyl ring, polarizing the C-Br bond and activating the ring for electrophilic substitution.
- Resonance effects delocalize electrons into the oxadiazole ring, enhancing conjugation and thermal stability.
Synthetic Utility :
- Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or alkyl groups.
Table 2: Comparative Properties of Halogen-Substituted Oxadiazoles
| Halogen | Electronegativity | Bond Length (C-X, Å) | Impact on Lipophilicity (logP) |
|---|---|---|---|
| Br | 2.96 | 1.91 | +0.98 |
| Cl | 3.16 | 1.77 | +0.71 |
| F | 3.98 | 1.35 | +0.14 |
Bromine’s balance of moderate electronegativity and polarizability makes it ideal for balancing reactivity and stability in pharmaceutical intermediates.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
InChI Key |
UFKGASJDZDDEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with propionic anhydride under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position of the phenyl ring is highly reactive in NAS reactions. This allows for the introduction of diverse functional groups:
Reaction Conditions and Reagents
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 50–80°C
-
Nucleophiles : Amines, alkoxides, or thiols
Example Reaction:
Reaction with morpholine under NAS conditions yields 2-(4-morpholinophenyl)-5-propyl-1,3,4-oxadiazole (89% yield) .
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)-5-propyl | Morpholine | K₂CO₃, DMF, 80°C, 12h | 2-(4-morpholinophenyl)-5-propyl-oxadiazole | 89 |
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed coupling reactions to form biaryl systems:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Na₂CO₃
-
Solvent : Toluene/ethanol (3:1 v/v)
-
Boronic Acid : Aryl or heteroaryl derivatives
Example Reaction:
Coupling with 4-methoxyphenylboronic acid produces 2-(4’-methoxybiphenyl-4-yl)-5-propyl-1,3,4-oxadiazole (68% yield) .
| Substrate | Boronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)-5-propyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2-(4’-methoxybiphenyl-4-yl)-5-propyl-oxadiazole | 68 |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:
Oxidation
Controlled oxidation of the propyl side chain forms a carboxylic acid derivative using KMnO₄ in acidic conditions .
Reduction
Hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole analog, though this pathway is less explored for 5-propyl derivatives .
Functional Group Interconversion
The propyl chain can be derivatized via:
-
Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the terminal carbon.
-
Oxidation to Ketone : CrO₃ in acetic acid converts the propyl group to a propanone moiety .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole has shown significant promise as an antimicrobial and anticancer agent. Studies indicate that it can inhibit the growth of specific bacterial strains and cancer cell lines. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity and affecting cellular signaling pathways related to proliferation and apoptosis .
- Antimicrobial Activity : The compound has been tested against various bacteria, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Activity : Research has highlighted its potential in inhibiting cancer cell proliferation in vitro, with ongoing studies aimed at elucidating its full therapeutic potential .
Material Science
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Case Study 1: Antimicrobial Properties
A study evaluated a series of oxadiazole derivatives including this compound for their antibacterial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, some compounds showed lower ulcerogenic action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 15 | Antibacterial |
| Indomethacin | 20 | Anti-inflammatory |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer efficacy of this compound against various cancer cell lines such as HCT-116 and PC-3. The compound exhibited IC50 values indicating moderate to high potency against these cell lines. Further modifications are being explored to enhance its activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT-116 | 25 | This compound |
| PC-3 | 30 | Standard Drug (Doxorubicin) |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS: 21510-43-0) Structure: Phenyl group at position 4. Properties: Higher rigidity and lower solubility in non-polar solvents compared to the propyl analog due to aromatic stacking. Used in organic electronics and as a fluorophore .
2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS: 957065-95-1)
- Structure : Bromine at the meta position of the phenyl ring.
- Properties : Altered electronic effects (moderate electron-withdrawing) compared to the para-bromo derivative. May exhibit different binding affinities in biological systems .
2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) Structure: Biphenyl at position 2, phenyl at position 5. Toxic, unlike many brominated analogs .
Optical and Electronic Properties
- Fluorescence : Compared to PBD and p-terphenyl (p-TP), brominated oxadiazoles exhibit redshifted emission due to electron-withdrawing bromine. However, propyl chains may reduce quantum yield by introducing conformational flexibility .
Biological Activity
The compound 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole is part of a class of compounds known as oxadiazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this specific oxadiazole derivative.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated phenyl and propyl derivatives with hydrazine derivatives or through microwave-assisted synthesis methods. These methods enhance yields and reduce reaction times compared to traditional synthetic approaches .
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain substituted oxadiazoles displayed dose-dependent cytotoxicity against A549 lung cancer cells, with some compounds showing efficacy comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | Not specified | |
| Compound 4a (similar structure) | A549 | 12.5 |
Antimicrobial Activity
Oxadiazoles are also recognized for their antimicrobial properties. Studies have shown that certain derivatives possess activity against a range of bacterial strains and fungi. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes .
Antitubercular Activity
Recent findings highlight the potential of oxadiazole derivatives in treating tuberculosis (TB). For instance, a compound structurally related to this compound demonstrated significant activity against Mycobacterium tuberculosis in macrophage models. The compound was shown to enhance the efficacy of existing TB treatments by promoting zinc poisoning in infected cells .
Study on Anticancer Properties
A comprehensive study evaluated various oxadiazole derivatives for their anticancer activity. Among these, compounds with a phenyl moiety exhibited the most potent effects against A549 cells. The study emphasized the role of substituents on the oxadiazole ring in modulating biological activity .
Study on Antitubercular Efficacy
In a controlled trial involving macrophages infected with M. tuberculosis, the derivative MC3465 (related to this compound) showed a marked reduction in bacterial colony-forming units (CFUs). This suggests that modifications to the oxadiazole structure can enhance its therapeutic potential against resistant TB strains .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent System | DCM/DMF (9:1) | Enhances coupling efficiency |
| Coupling Agent | DIC | Reduces side products |
| Purification | TBME/cyclohexane | Purity ≥97% |
Q. Table 2: Electronic Properties
| Property | Experimental Value | Computational Value (DFT) |
|---|---|---|
| HOMO (eV) | 6.2 | 6.0 |
| LUMO (eV) | 2.4 | 2.6 |
| Band Gap (eV) | 3.8 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
